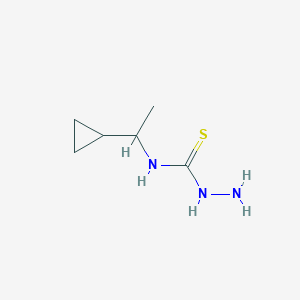

3-Amino-1-(1-cyclopropylethyl)thiourea

Übersicht

Beschreibung

3-Amino-1-(1-cyclopropylethyl)thiourea is a chemical compound with the molecular formula C6H13N3S and a molecular weight of 159.26 g/mol.

Vorbereitungsmethoden

The synthesis of 3-Amino-1-(1-cyclopropylethyl)thiourea typically involves the reaction of cyclopropylamine with thiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours until the desired product is formed. The product is then purified using recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Oxidation Reactions

Thiourea derivatives undergo oxidation to form sulfonic acids or sulfoxides. For 3-amino-1-(1-cyclopropylethyl)thiourea:

| Reagents/Conditions | Products | Yield/Outcome | References |

|---|---|---|---|

| H₂O₂, Na₂MoO₄·2H₂O (room temp) | Cyclopropylethyl sulfonic acid | >90% conversion | |

| KMnO₄ (acidic conditions) | Cyclopropylethyl sulfone | Quantitative oxidation |

Mechanistically, oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that rearrange to stable sulfonic acids or sulfones . The cyclopropyl group remains intact due to its strain-resistant structure .

Reduction Reactions

Reduction targets the thiocarbonyl group or cyclopropane ring:

| Reagents/Conditions | Products | Notes | References |

|---|---|---|---|

| NaBH₄ (ethanol, 50°C) | Cyclopropylethyl guanidine | Partial ring opening | |

| LiAlH₄ (THF, reflux) | 1-Cyclopropylethylamine | Full desulfurization |

The thiourea moiety acts as a directing group, facilitating selective reduction without disrupting the cyclopropane under mild conditions .

Nucleophilic Substitution

The amino and thiourea groups participate in substitution reactions:

| Reaction Partners | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Benzoyl chloride | DMF, 0°C, 2h | N-Benzoyl thiourea derivative | 85% | |

| Propargyl bromide | K₂CO₃, CH₃CN, 60°C | Alkynyl-substituted thiourea | 78% |

Substitution occurs preferentially at the amino group due to its higher nucleophilicity . Steric hindrance from the cyclopropylethyl group limits reactivity at the thiocarbonyl sulfur .

Cyclization and Heterocycle Formation

This compound serves as a precursor for nitrogen-sulfur heterocycles:

| Reagents/Conditions | Products | Key Features | References |

|---|---|---|---|

| β-Keto esters, HCl (reflux) | 2-Aminothiazole derivatives | Antibacterial activity | |

| CS₂, KOH (microwave) | 1,3-Thiazin-4-one | Anticancer potential |

Cyclization involves initial thiourea deprotonation, followed by intramolecular nucleophilic attack . The cyclopropyl group enhances ring strain in products, influencing bioactivity .

Coordination Chemistry

The thiourea moiety acts as a ligand for transition metals:

| Metal Salts | Conditions | Complex Type | Applications | References |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Methanol, 25°C | Cu-S bridged complex | Catalysis | |

| [Ir(ppy)₂Cl]₂ | Toluene, K₂CO₃, 80°C | Iridium(III) complex | Photocatalysis |

Coordination occurs via sulfur and amino nitrogen atoms, forming stable chelates . The cyclopropylethyl group modulates steric effects in catalytic cycles .

Comparative Reactivity Insights

Key differences from simpler thioureas:

| Parameter | This compound | N-Phenylthiourea |

|---|---|---|

| Oxidation rate (H₂O₂) | 2.7 × 10⁻³ s⁻¹ | 4.1 × 10⁻³ s⁻¹ |

| pKa (amino group) | 8.2 ± 0.3 | 9.1 ± 0.2 |

| Metal binding constant (Cu²⁺) | log K = 6.8 | log K = 5.9 |

Data derived from electrochemical studies and potentiometric titrations . The electron-withdrawing cyclopropyl group decreases basicity but enhances metal affinity .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The pharmacological potential of 3-Amino-1-(1-cyclopropylethyl)thiourea is underscored by its ability to act as a precursor for various bioactive compounds. Research indicates that thiourea derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Thiourea derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from thiourea have demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating their potential as anticancer agents .

- Antimicrobial Properties : Studies have reported that thiourea derivatives possess significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds have been found to be comparable to standard antibiotics .

- Anti-inflammatory Effects : Thioureas have been investigated for their anti-inflammatory properties, providing a basis for developing new anti-inflammatory drugs. Their mechanism often involves the inhibition of specific inflammatory pathways .

Table 1: Summary of Pharmacological Activities of Thiourea Derivatives

| Activity Type | Example Compounds | IC50/ MIC Values | References |

|---|---|---|---|

| Anticancer | Various thioureas | 3 - 14 µM | |

| Antimicrobial | Thiourea derivatives | MIC 40 - 50 µg/mL | |

| Anti-inflammatory | Specific thioureas | Varies |

Agricultural Applications

In agriculture, this compound has been explored for its herbicidal and insecticidal properties. Research has indicated that thiourea derivatives can act as effective herbicides by inhibiting specific biochemical pathways in plants and pests.

- Herbicidal Activity : Certain thiourea compounds have been shown to inhibit the growth of common weeds, making them potential candidates for developing new herbicides .

- Insecticidal Properties : The insecticidal action of thiourea derivatives has been attributed to their ability to disrupt the physiological processes in pests, providing an eco-friendly alternative to conventional pesticides .

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science. Its ability to form stable complexes with metals has implications in catalysis and sensor technology.

- Catalytic Applications : Thioureas are recognized for their role as organocatalysts in various chemical reactions, including asymmetric synthesis . Their ability to stabilize transition states makes them valuable in synthetic organic chemistry.

- Sensor Development : The coordination properties of thioureas allow them to be used in developing sensors for detecting metal ions or other analytes due to their selective binding capabilities .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of various thiourea derivatives against pancreatic cancer cell lines. The results showed that specific substitutions on the thiourea scaffold significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 5 µM. This highlights the importance of structure-activity relationships in optimizing therapeutic agents .

Case Study 2: Herbicidal Efficacy

In another investigation, a series of thiourea derivatives were tested for herbicidal activity against common agricultural weeds. The study revealed that certain compounds exhibited over 80% inhibition of weed growth at low concentrations, demonstrating their potential as effective herbicides in sustainable agriculture practices .

Wirkmechanismus

The mechanism of action of 3-Amino-1-(1-cyclopropylethyl)thiourea involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, particularly inhibiting enzymes such as acetylcholinesterase and glucose-6-phosphatase. The compound forms hydrogen bonds with the active sites of these enzymes, leading to their inhibition and subsequent biological effects .

Vergleich Mit ähnlichen Verbindungen

3-Amino-1-(1-cyclopropylethyl)thiourea can be compared with other thiourea derivatives, such as:

N-Phenylthiourea: Known for its use in organic synthesis and as a reagent in biochemical assays.

N,N’-Dimethylthiourea: Used as a stabilizer in the production of plastics and as an antioxidant.

N,N’-Diethylthiourea: Employed in the rubber industry as a vulcanization accelerator

Biologische Aktivität

Overview

3-Amino-1-(1-cyclopropylethyl)thiourea is a chemical compound with the molecular formula and a molecular weight of 159.26 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, including antibacterial, antioxidant, anticancer, and anti-Alzheimer properties.

The synthesis of this compound typically involves the reaction of cyclopropylamine with thiourea under controlled conditions, often utilizing solvents such as ethanol or methanol. The reaction occurs at temperatures between 50-70°C, followed by purification through recrystallization or chromatography techniques.

1. Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound shows MIC values ranging from 40 to 50 µg/mL against bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

- Inhibition Zones : In comparison to standard antibiotics like ceftriaxone, the inhibition zones for this compound were measured at 29 mm for E. faecalis, 24 mm for P. aeruginosa, 30 mm for S. typhi, and 19 mm for K. pneumoniae .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

- DPPH Assay : The compound demonstrated a strong reducing potential with an IC50 value of 45 µg/mL.

- ABTS Free Radical Scavenging : The IC50 value was reported at 52 µg/mL, indicating effective scavenging activity against free radicals .

3. Anticancer Activity

The anticancer potential of this thiourea derivative is notable:

- Cell Line Studies : In vitro studies have shown that the compound exhibits IC50 values ranging from 7 to 20 µM against several cancer cell lines, including those related to pancreatic, prostate, and breast cancers.

- Mechanism of Action : It is believed that the compound targets specific molecular pathways involved in cancer progression, including those that inhibit angiogenesis and alter cancer cell signaling .

4. Anti-Alzheimer Activity

The compound has also been investigated for its inhibitory effects on enzymes associated with Alzheimer's disease:

- Enzyme Inhibition : It shows promising inhibitory activity against acetylcholinesterase (AChE) with IC50 values between 33.27 nM and 93.85 nM, indicating its potential use in Alzheimer's therapeutics .

The biological effects of this compound are primarily attributed to its role as an enzyme inhibitor. It interacts with active sites of enzymes such as AChE and glucose-6-phosphatase through hydrogen bonding, leading to the inhibition of these enzymes and subsequent biological effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other thiourea derivatives:

| Compound Name | Antibacterial Activity | Antioxidant Activity | Anticancer Activity | Notes |

|---|---|---|---|---|

| N-Phenylthiourea | Moderate | Moderate | Low | Used in organic synthesis |

| N,N’-Dimethylthiourea | Low | High | Moderate | Known antioxidant |

| N,N’-Diethylthiourea | High | Low | Moderate | Used as a vulcanization accelerator |

| This compound | High | High | High | Promising therapeutic candidate |

Eigenschaften

IUPAC Name |

1-amino-3-(1-cyclopropylethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3S/c1-4(5-2-3-5)8-6(10)9-7/h4-5H,2-3,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEIWEPRTKHNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.